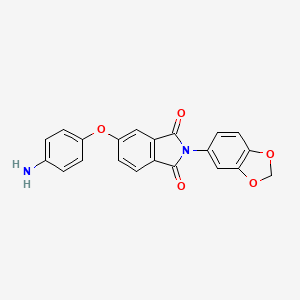
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione, also known as APBD, is a novel compound with a wide range of potential applications in biomedical research. APBD is a highly stable and water-soluble molecule that has been used in various scientific studies due to its unique properties. In
Aplicaciones Científicas De Investigación
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions in solution, as well as for the detection of DNA and proteins. Additionally, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been used to study the effects of drugs on biological systems and has been used in studies of the effects of environmental pollutants on living organisms.
Mecanismo De Acción
The mechanism of action of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is not yet fully understood, but it is thought to interact with proteins and other molecules in the cell. It is believed that 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione may act as an inhibitor of certain enzymes, which could explain its ability to modulate the activity of certain proteins and its potential applications in biomedical research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione are not yet fully understood. However, in vitro studies have shown that 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is able to modulate the activity of certain proteins and enzymes, which could explain its potential applications in biomedical research. Additionally, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been shown to have an inhibitory effect on certain enzymes, which could explain its potential applications in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione in laboratory experiments is its high stability and water solubility. This makes it easier to handle and store, and it is less likely to degrade over time. Additionally, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione in laboratory experiments. For example, the exact mechanism of action of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is not yet fully understood, which could limit its use in certain types of experiments. Additionally, the compound is not yet widely available, which could limit its use in certain labs.
Direcciones Futuras
There are a number of potential future directions for 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione research. One potential application is in drug development, as the compound has been shown to have an inhibitory effect on certain enzymes. Additionally, further research into the mechanism of action of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione could help to elucidate its potential applications in biomedical research. Additionally, further research into the synthesis of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione could help to make the compound more widely available, which could expand its use in laboratory experiments. Finally, research into the biochemical and physiological effects of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione could help to further elucidate its potential applications in biomedical research.
Métodos De Síntesis
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process that involves the reaction of 4-aminophenol and 1,3-benzodioxol-5-yl chloride. This reaction is carried out in aqueous solution at room temperature, and the product is then purified by recrystallization. The purity of the compound can be verified using 1H NMR and other analytical methods.
Propiedades
IUPAC Name |
5-(4-aminophenoxy)-2-(1,3-benzodioxol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5/c22-12-1-4-14(5-2-12)28-15-6-7-16-17(10-15)21(25)23(20(16)24)13-3-8-18-19(9-13)27-11-26-18/h1-10H,11,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXSXEWRXWWETC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

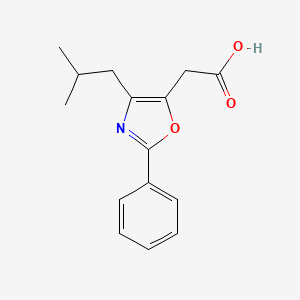
![[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1386825.png)
![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
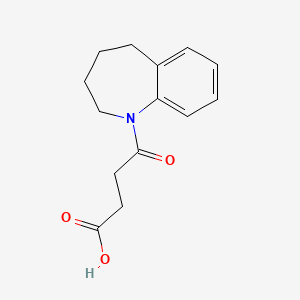
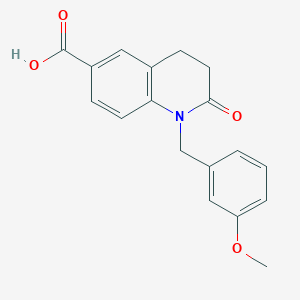
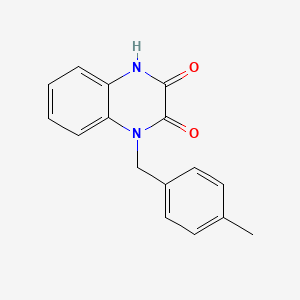
![4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid](/img/structure/B1386834.png)
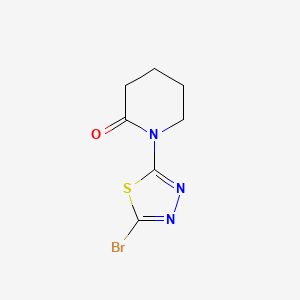
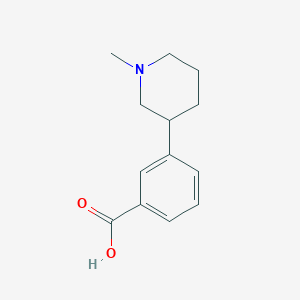
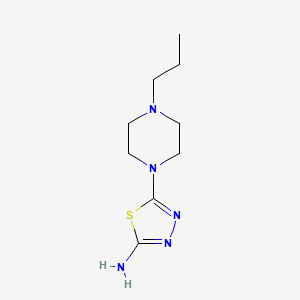
![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)